



# **Application Notes and Protocols for Domatinostat and Pembrolizumab Combination Therapy Experimental Design**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Domatinostat |           |
| Cat. No.:            | B1684137     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for investigating the combination therapy of **Domatinostat**, a class I selective HDAC inhibitor, and Pembrolizumab, an anti-PD-1 monoclonal antibody. The protocols detailed below are based on preclinical studies and the clinical trial design of the SENSITIZE study (NCT03278665), which evaluates this combination in patients with advanced melanoma.[1][2][3]

### Introduction

The rationale for combining **Domatinostat** with Pembrolizumab lies in the potential of **Domatinostat** to modulate the tumor microenvironment (TME) to be more susceptible to immune checkpoint inhibition.[2][4] Preclinical studies have suggested that **Domatinostat** can increase the expression of genes related to antigen presentation (APM) and MHC class I and II molecules, leading to enhanced cytotoxic T-cell (CTL) infiltration into the tumor.[3][5] This immunomodulatory effect is hypothesized to overcome resistance to anti-PD-1 therapy.[1][3] The SENSITIZE trial is a Phase Ib/II study designed to assess the safety, tolerability, and preliminary efficacy of this combination in patients with advanced cutaneous melanoma who are refractory or non-responding to prior anti-PD-1 therapy.[1][2][3]

## **Signaling Pathway**



The combination of **Domatinostat** and Pembrolizumab targets two distinct but complementary pathways in the anti-tumor immune response. **Domatinostat**, a class I HDAC inhibitor, is believed to enhance the immunogenicity of tumor cells. It promotes an inflamed tumor microenvironment by upregulating the expression of genes involved in antigen processing and presentation (MHC class I and II) and interferon-gamma (IFNy) signaling. This, in turn, facilitates the infiltration and activation of T-cells within the tumor. Pembrolizumab, an anti-PD-1 antibody, blocks the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brake" on the T-cell mediated anti-tumor response. The synergy of these two agents is expected to lead to a more robust and durable anti-cancer immune response.



Click to download full resolution via product page



**Domatinostat** and Pembrolizumab signaling pathway.

## Clinical Trial Design: SENSITIZE (NCT03278665)

The SENSITIZE trial is a Phase Ib/II, open-label, multicenter study. The primary objectives are to determine the safety and tolerability of **Domatinostat** in combination with Pembrolizumab. Secondary objectives include assessing the anti-tumor activity of the combination.[2]

## **Patient Population**

Up to 40 patients with unresectable advanced-stage cutaneous melanoma who are refractory or non-responding to prior anti-PD-1 antibody therapy.[2]

### **Treatment Regimen**

The study consists of a dose-escalation phase (Part 1) followed by an expansion phase (Part 2). In Part 1, patients are enrolled in cohorts to receive different dose levels of **Domatinostat** in combination with a standard dose of Pembrolizumab.[2]

Table 1: Dose Escalation Cohorts in the SENSITIZE Trial[1]

| Dose Level | Domatinostat Dose | Dosing Schedule             | Pembrolizumab<br>Dose |
|------------|-------------------|-----------------------------|-----------------------|
| DL 1       | 100 mg QD         | Days 1-14 of a 21-day cycle | 2 mg/kg q3w           |
| DL 2       | 200 mg QD         | Days 1-14 of a 21-day cycle | 2 mg/kg q3w           |
| DL 3       | 200 mg BID        | Days 1-14 of a 21-day       | 2 mg/kg q3w           |
| DL 4       | 200 mg QD         | Days 1-21 of a 21-day cycle | 2 mg/kg q3w           |
| DL 5       | 200 mg BID        | Days 1-21 of a 21-day cycle | 2 mg/kg q3w           |

QD: once daily, BID: twice daily, q3w: every 3 weeks.



## **Biomarker Analysis Workflow**

A key component of the SENSITIZE trial is the investigation of changes in immunological biomarkers to understand how **Domatinostat** may sensitize patients to Pembrolizumab.[2] This involves the collection of sequential tumor biopsies for gene expression analysis.[1]



Click to download full resolution via product page

Workflow for biomarker analysis in the SENSITIZE trial.

## Experimental Protocols Immunohistochemistry (IHC) for PD-L1 and T-Cell Markers

Objective: To assess the expression of PD-L1 and the infiltration of T-cells (e.g., CD8+) in tumor biopsies.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm).
- Primary antibodies: Anti-PD-L1 (e.g., clone 22C3 or 28-8), Anti-CD8.
- Dako Autostainer Link 48 or similar automated staining platform.
- EnVision FLEX visualization system.



Hematoxylin for counterstaining.

#### Protocol:

- Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., EnVision FLEX Target Retrieval Solution, Low pH).
- Peroxidase Block: Block endogenous peroxidase activity.
- Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-PD-L1) at a predetermined optimal concentration and time.
- Secondary Antibody and Visualization: Apply a linker and then a horseradish peroxidaselabeled polymer. Add a chromogen substrate (e.g., DAB+) to visualize the antibody binding.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
- Image Analysis: Scan the slides and perform quantitative analysis of PD-L1 expression (e.g., Tumor Proportion Score - TPS) and CD8+ T-cell density within the tumor and stromal compartments.

## RNA Sequencing (RNA-seq) for Gene Expression Analysis

Objective: To profile the expression of immune-related genes in tumor biopsies to identify signatures associated with response to therapy.

#### Materials:

- Fresh-frozen or FFPE tumor tissue.
- RNA extraction kit (e.g., Qiagen RNeasy FFPE Kit).



- · Ribosomal RNA (rRNA) depletion kit.
- RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
- Next-generation sequencing platform (e.g., Illumina HiSeq/NovaSeq).

#### Protocol:

- RNA Extraction: Extract total RNA from tumor tissue according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).
- rRNA Depletion: Remove ribosomal RNA from the total RNA to enrich for messenger RNA (mRNA).
- Library Preparation:
  - Fragment the rRNA-depleted RNA.
  - Synthesize first and second-strand cDNA.
  - Perform end-repair, A-tailing, and adapter ligation.
  - Amplify the library by PCR.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads.
  - Alignment: Align the reads to the human reference genome.
  - Quantification: Count the number of reads mapping to each gene.
  - Differential Expression Analysis: Compare gene expression levels between baseline and on-treatment biopsies.
  - Gene Set Enrichment Analysis (GSEA): Analyze for the enrichment of specific immunerelated gene sets (e.g., IFN-y signature, T-cell inflamed signature).



## Flow Cytometry for Peripheral Blood Immune Monitoring

Objective: To characterize and quantify immune cell populations in peripheral blood to monitor systemic immune responses.

#### Materials:

- Whole blood collected in EDTA or heparin tubes.
- Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD19, CD56, PD-1).
- Flow cytometer (e.g., BD FACSCanto II).
- Analysis software (e.g., FlowJo).

#### Protocol:

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
- Cell Staining:
  - Wash the isolated PBMCs.
  - Incubate the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell subsets.
  - If analyzing intracellular markers, perform fixation and permeabilization steps followed by intracellular antibody staining.
- Data Acquisition: Acquire data on the flow cytometer, collecting events for each sample.
- Data Analysis:
  - Gating: Use a sequential gating strategy to identify and quantify different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, B-cells, NK cells).



- Marker Expression: Analyze the expression levels of markers like PD-1 on specific cell subsets.
- Statistical Analysis: Compare the frequencies and phenotypes of immune cells at different time points during treatment.

## **Quantitative Data Summary**

The following table summarizes the key clinical outcomes from the Phase Ib portion of the SENSITIZE trial.

Table 2: Preliminary Efficacy Results from the SENSITIZE Trial (Phase Ib)[1]

| Metric                           | Result          |
|----------------------------------|-----------------|
| Number of Patients Enrolled      | 40              |
| Complete Response (CR)           | 1               |
| Confirmed Partial Responses (PR) | 2               |
| Stable Diseases (SD)             | 9 (6 confirmed) |
| Disease Control Rate (DCR)       | 30%             |
| Grade ≥ 3 Adverse Events         | 20% of patients |

Data cut-off: February 1st, 2021.

### Conclusion

The experimental design for the combination of **Domatinostat** and Pembrolizumab is multifaceted, involving a dose-escalation clinical trial design coupled with in-depth preclinical and clinical biomarker analysis. The provided protocols for IHC, RNA-seq, and flow cytometry represent standard methodologies that can be adapted to investigate the immunomodulatory effects of this combination therapy. The preliminary data from the SENSITIZE trial are encouraging and warrant further investigation into this promising therapeutic strategy for patients with melanoma and potentially other solid tumors.[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. First domatinostat combination data from Phase Ib/II SENSITIZE study presented at ESMO 4SC AG [4sc.com]
- 3. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4SC AG: FDA approves IND application for domatinostat (4SC-202) in melanoma 4SC AG [4sc.com]
- 5. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Domatinostat and Pembrolizumab Combination Therapy Experimental Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684137#domatinostat-and-pembrolizumab-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com